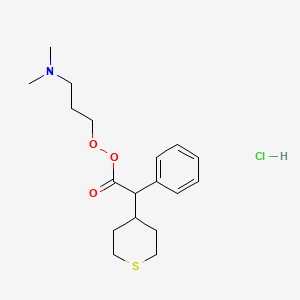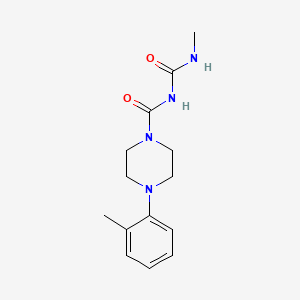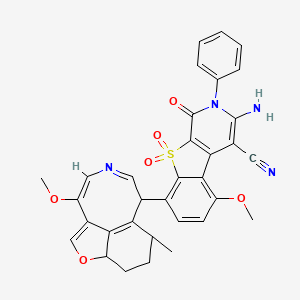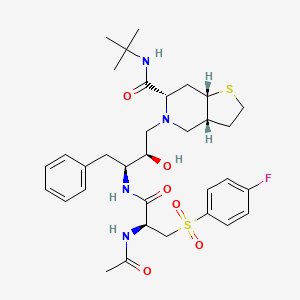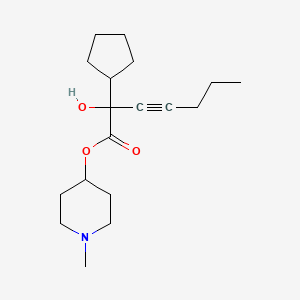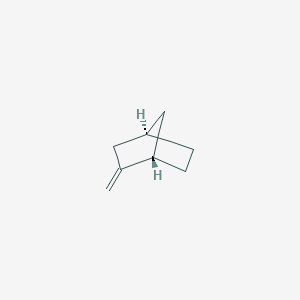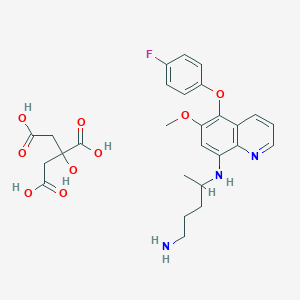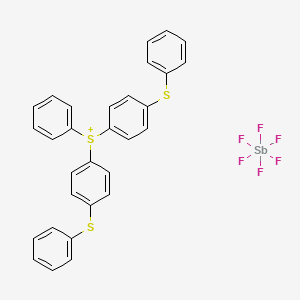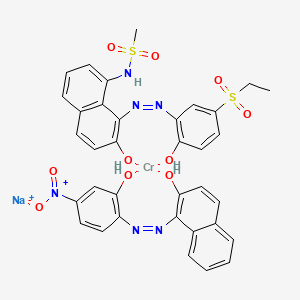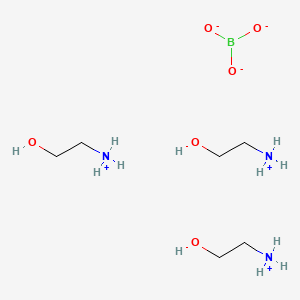
Tris((2-hydroxyethyl)ammonium) orthoborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris((2-hydroxyethyl)ammonium) orthoborate is a chemical compound with the molecular formula C6H24BN3O6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form ionic liquids, which are salts in the liquid state at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris((2-hydroxyethyl)ammonium) orthoborate can be synthesized through the reaction of boric acid (H3BO3) with 2-aminoethanol (ethanolamine) in a 1:3 molar ratio. The reaction typically occurs in an aqueous solution at elevated temperatures to ensure complete dissolution and reaction of the components .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where boric acid and ethanolamine are mixed under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tris((2-hydroxyethyl)ammonium) orthoborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate derivatives.
Reduction: It can be reduced to simpler borate compounds.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various substituted borate compounds .
Applications De Recherche Scientifique
Tris((2-hydroxyethyl)ammonium) orthoborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential use in biological systems, including its role in enzyme stabilization and as a buffer in biochemical assays.
Mécanisme D'action
The mechanism by which tris((2-hydroxyethyl)ammonium) orthoborate exerts its effects involves its interaction with cellular components. The compound increases the permeability of cell membranes, leading to the disruption of cellular metabolism. This effect is particularly pronounced in rapidly dividing cells, making it a potential candidate for antitumor therapies . The molecular targets and pathways involved include the disruption of membrane integrity and interference with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-hydroxyethyl)ammonium dihydrogen orthoborate: This compound is similar in structure but has different stoichiometry and properties.
Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates: These compounds are derivatives with halogen substitutions, which impart different chemical and physical properties.
Uniqueness
Tris((2-hydroxyethyl)ammonium) orthoborate is unique due to its ability to form stable ionic liquids and its wide range of applications in various fields. Its specific interactions with cellular components and its potential as an antitumor agent further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
93859-15-5 |
|---|---|
Formule moléculaire |
C6H24BN3O6 |
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
2-hydroxyethylazanium;borate |
InChI |
InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3 |
Clé InChI |
LVGSONGRXPYGLC-UHFFFAOYSA-Q |
SMILES canonique |
B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


